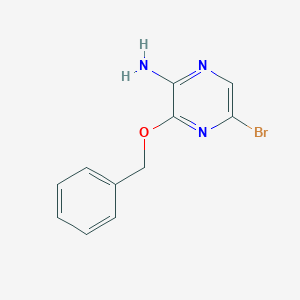

2-Amino-3-benzyloxy-5-bromopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIPEDIQULQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444488 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-44-0 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-benzyloxy-5-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Amino-3-benzyloxy-5-bromopyrazine. This pyrazine derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold in the design of novel therapeutic agents. This document outlines a likely synthetic pathway, details the necessary experimental protocols, and presents the physicochemical and spectroscopic data required for the unambiguous identification and quality assessment of the compound.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀BrN₃O and a molecular weight of 280.125 g/mol .[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN₃O | [1] |

| Molecular Weight | 280.125 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 187973-44-0 |

Synthesis Pathway

While a direct, one-pot synthesis of this compound is not readily found in the public domain, a plausible and logical multi-step synthetic route can be proposed based on established chemical transformations of pyrazine and related heterocyclic systems. The proposed pathway, illustrated below, begins with the commercially available 2-aminopyrazine and proceeds through bromination, hydroxylation, and finally O-benzylation to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

The initial step involves the regioselective bromination of 2-aminopyrazine at the 5-position.

Experimental Protocol:

-

Dissolve 2-aminopyrazine in a suitable solvent such as chloroform.

-

Add one molar equivalent of a brominating agent, for example, phenyltrimethylammonium tribromide.

-

Stir the reaction mixture at room temperature for a specified period, typically 2 hours.

-

Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent like benzene to yield pure 2-amino-5-bromopyrazine.

Step 2: Synthesis of 2-Amino-3-hydroxy-5-bromopyrazine

The second step involves the conversion of the bromo-substituent at the 3-position (if any) or introduction of a hydroxyl group. A plausible method is the hydrolysis of a related dibromo intermediate.

Experimental Protocol:

-

In an autoclave, mix 2-amino-3,5-dibromopyrazine with a concentrated aqueous solution of potassium hydroxide.

-

Add a catalytic amount of copper powder.

-

Heat the mixture under a nitrogen atmosphere at approximately 170°C for 10 hours.

-

After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.

-

Saturate the solution with sodium chloride and extract with a mixture of ethyl acetate and tetrahydrofuran.

-

Combine the organic extracts, dry over sodium sulfate, and filter.

-

Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain 2-amino-3-hydroxy-5-bromopyrazine.

Step 3: Synthesis of this compound

The final step is the O-benzylation of the hydroxyl group of the intermediate.

Experimental Protocol:

-

Dissolve 2-amino-3-hydroxy-5-bromopyrazine in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

Add at least one equivalent of benzyl bromide.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure of the molecule and data from similar compounds.

Table 2: Characterization Data for this compound

| Analysis Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazine ring proton, the benzylic protons, the aromatic protons of the benzyl group, and the amino protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the benzyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 280/282 for Br isotopes). |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. |

Note: Specific, experimentally determined spectral data for this compound is not widely available in public literature. The data presented here are predictive. Researchers should perform their own analyses to confirm the structure.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product follows a logical workflow.

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to produce and reliably identify this compound for further investigation in drug discovery and development programs. It is imperative to adhere to all laboratory safety protocols and conduct thorough characterization to ensure the quality of the synthesized material.

References

Spectroscopic Data for 2-Amino-3-benzyloxy-5-bromopyrazine: A Search for Characterization Data

A comprehensive search for spectroscopic data (NMR, IR, MS) for the compound 2-Amino-3-benzyloxy-5-bromopyrazine has revealed a significant lack of publicly available information. Despite inquiries into chemical databases and scientific literature, detailed experimental spectra and protocols for this specific molecule could not be retrieved. This technical guide outlines the search process and the current status of available data for researchers, scientists, and drug development professionals.

While numerous chemical suppliers list this compound in their catalogs and, in some cases, allude to the availability of quality control data such as NMR, HPLC, and LC-MS, the actual spectral data is not disclosed in the public domain. These companies typically provide such information upon purchase or under a confidentiality agreement.

The investigation for synthetic procedures that would include characterization data for this compound was also undertaken. However, published synthetic routes detailing the spectroscopic analysis of this compound could not be located. Literature searches for related structures provided some spectroscopic information, but no direct match for the target molecule was found.

Due to the absence of quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), the creation of structured data tables and detailed experimental protocols as requested is not possible at this time.

General Experimental Workflow for Spectroscopic Analysis

For the benefit of researchers who may synthesize or acquire this compound, a general workflow for its spectroscopic characterization is presented below. This workflow represents a standard approach to the structural elucidation of novel organic compounds.

Caption: General experimental workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Recommendations for Researchers

For researchers, scientists, and drug development professionals requiring the spectroscopic data for this compound, the following steps are recommended:

-

Contact Chemical Suppliers: Directly inquire with commercial vendors who list the compound to determine if they are willing to provide a certificate of analysis or the raw spectroscopic data.

-

In-house Analysis: If a sample of the compound is available, perform in-house NMR, IR, and MS analysis to obtain the necessary data.

-

Custom Synthesis and Characterization: Commission a custom synthesis of the compound from a specialized chemical synthesis company, with the contractual obligation to provide full spectroscopic characterization data.

Until such data becomes publicly available through publication or deposition in a chemical database, a detailed technical guide on the spectroscopic properties of this compound cannot be fully realized.

physical and chemical properties of 2-Amino-3-benzyloxy-5-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a substituted aminopyrazine derivative. Compounds within this class are recognized for their versatile applications in medicinal chemistry and materials science. The presence of an amino group, a benzyloxy ether, and a bromine atom on the pyrazine ring offers multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This guide provides a summary of the currently available physical and chemical properties of this compound.

Physical and Chemical Properties

The physical and chemical data for this compound is limited in publicly available scientific literature and safety data sheets. While some basic properties have been reported, crucial experimental values for melting point and solubility are not consistently available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN₃O | [1][2] |

| Molecular Weight | 280.12 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Color | Not specified | |

| Melting Point | Data not available | [3] |

| Boiling Point | 383.182 °C at 760 mmHg (Calculated) | [3] |

| Flash Point | 185.542 °C (Calculated) | [3] |

| Solubility | Data not available | [3] |

| Purity | ≥95.0% | [2] |

| CAS Number | 187973-44-0 | [1][2] |

Experimental Protocols

Similarly, specific, validated analytical methods for this compound are not available. For the analysis of related compounds, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Hypothetical Analytical Workflow

The following diagram illustrates a general workflow that could be adapted for the analysis of this compound.

References

The Ascendancy of Substituted Aminopyrazines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted aminopyrazines, from their early synthetic explorations to their current prominence as a privileged scaffold in modern medicinal chemistry. This document provides a comprehensive overview of their discovery, a detailed history of their synthetic evolution, and a focused examination of their biological activities, particularly in the realm of kinase inhibition. Experimental protocols for key synthetic methodologies are detailed, and quantitative biological data are presented for comparative analysis.

A Historical Chronicle: The Emergence of a Versatile Heterocycle

The story of substituted aminopyrazines is intrinsically linked to the broader history of pyrazine chemistry. While pyrazine itself was first synthesized in the late 19th century, the exploration of its substituted derivatives, particularly those bearing an amino group, gained significant momentum in the mid-20th century.

Early Discoveries and Synthetic Milestones:

-

1949: The Reuben G. Jones Synthesis: A pivotal moment in the history of substituted pyrazines was the development of a method to synthesize 2-hydroxypyrazines by Reuben G. Jones. This reaction, involving the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, provided a foundational route to a key class of pyrazine intermediates that could be further functionalized.

-

Mid-20th Century - Exploration of Amination: Following the establishment of fundamental synthetic routes, the mid-20th century saw increased interest in the direct amination of halopyrazines and the development of methods for the synthesis of various aminopyrazine isomers. Early patents from this era describe the preparation of 2-aminopyrazine through the reaction of 2-chloropyrazine with ammonia under pressure.

-

Late 20th Century - Rise in Medicinal Chemistry: The latter half of the 20th century witnessed the growing recognition of the pyrazine scaffold in medicinal chemistry. The discovery of the antitubercular activity of pyrazinamide, a simple carboxamide derivative of pyrazine, spurred further investigation into the biological potential of other substituted pyrazines, including aminopyrazines.

-

1994: Discovery of LLM-105: The discovery of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) at Lawrence Livermore National Laboratory highlighted the diverse applications of substituted aminopyrazines, in this case as a thermally stable energetic material.

-

21st Century - Kinase Inhibitors and Antiviral Agents: The turn of the millennium marked a new era for substituted aminopyrazines, with their emergence as a critical structural motif in the design of targeted therapies. Their ability to form key hydrogen bond interactions with protein kinases has led to the development of numerous potent and selective inhibitors for the treatment of cancer and inflammatory diseases. A prime example of their antiviral potential is the development of Favipiravir, an antiviral drug effective against a range of RNA viruses, which is synthesized from 2-aminopyrazine.

Synthetic Methodologies: Crafting the Aminopyrazine Core

The synthesis of substituted aminopyrazines has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance. Below are detailed protocols for key historical and contemporary synthetic transformations.

The Reuben G. Jones Synthesis of 2-Hydroxypyrazines

This classical method provides access to 2-hydroxypyrazines, which can be subsequently converted to the corresponding aminopyrazines.

Experimental Protocol:

-

Reaction Setup: A solution of the α-aminoamide hydrochloride (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.2 eq) is prepared in a suitable solvent, typically methanol or ethanol.

-

Base Addition: The reaction mixture is cooled to a low temperature (e.g., -10 °C to 0 °C), and a solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), is added dropwise while maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to stir at low temperature for a specified period, often several hours, and then gradually warmed to room temperature.

-

Work-up and Isolation: The reaction mixture is neutralized with an acid (e.g., acetic acid or hydrochloric acid). The precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried. Further purification can be achieved by recrystallization.

Synthesis of 2,5-Diaminopyrazine

This protocol outlines a common method for the synthesis of 2,5-diaminopyrazine, a valuable building block for more complex derivatives.

Experimental Protocol:

-

Starting Material: The synthesis often commences with 2,5-dichloropyrazine.

-

Amination Reaction: 2,5-Dichloropyrazine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or n-butanol, in a sealed reaction vessel.

-

Ammonia Source: An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, is added to the reaction vessel.

-

Heating: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) for several hours. The pressure inside the vessel will increase due to the heating.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium hydroxide solution) to neutralize any ammonium salts and liberate the free amine. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over a suitable drying agent (e.g., sodium sulfate). The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 2,5-diaminopyrazine.

Synthesis of Favipiravir from 2-Aminopyrazine

The synthesis of the antiviral drug Favipiravir showcases a multi-step sequence starting from the readily available 2-aminopyrazine.

Experimental Workflow:

Caption: Synthetic route to Favipiravir from 2-aminopyrazine.

Experimental Protocol (Illustrative Steps):

-

Bromination and Cyanation of 2-Aminopyrazine: 2-Aminopyrazine is first brominated at the 6-position using a suitable brominating agent. This is followed by a cyanation reaction, often palladium-catalyzed, to introduce a nitrile group at the 2-position, yielding 3-amino-6-bromopyrazine-2-carbonitrile.

-

Fluorination: The bromo-substituent is replaced with a fluoro-group via a nucleophilic aromatic substitution reaction using a fluoride source, such as potassium fluoride, to give 3-amino-6-fluoropyrazine-2-carbonitrile.

-

Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide under acidic or basic conditions, affording 3-amino-6-fluoropyrazine-2-carboxamide.

-

Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield Favipiravir.

Biological Activity and Therapeutic Applications

Substituted aminopyrazines have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases. Their rigid, planar structure and the presence of nitrogen atoms capable of acting as hydrogen bond donors and acceptors make them ideal for fitting into the ATP-binding pockets of various kinases.

Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer. Substituted aminopyrazines have been successfully employed to target key kinases in oncogenic signaling pathways.

Signaling Pathways Targeted by Aminopyrazine Derivatives:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Mutations and amplifications of genes within this pathway are common in many cancers. Several aminopyrazine-based inhibitors have been developed to target different isoforms of phosphoinositide 3-kinase (PI3K).

Caption: Inhibition of the PI3K/AKT/mTOR pathway by aminopyrazines.

-

Ras/Raf/MEK/ERK Pathway: This pathway is another critical regulator of cell proliferation and survival. Mutations in Ras and B-Raf are frequently observed in various cancers. Aminopyrazine-containing compounds have been designed to inhibit kinases within this cascade, such as B-Raf and MEK.

Caption: Targeting the Ras/Raf/MEK/ERK pathway with aminopyrazines.

Quantitative Biological Data

The potency of substituted aminopyrazines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following table summarizes representative data for various aminopyrazine derivatives against different kinase targets.

| Compound Class | Target Kinase | IC50 / EC50 (nM) | Reference |

| Triazole Aminopyrazines | PI3Kδ | ≤ 1 | [1] |

| Aminopyrazine Series | PI3Kα | 5 (in vivo efficacy) | [2] |

| Piperlongumine-Ligustrazine Hybrids | Cancer Cell Lines | 900 (BEL-7402/5-FU) | |

| Resveratrol-Pyrazine Hybrids | MCF-7 Cells | 70,900 | [3] |

| Curcumin-Pyrazine Bioconjugates | Antibacterial Activity | 90 - 540 | |

| Aminopyrimidine-Triazine Hybrids | PI3Kα / BRAFV600E | Dual Inhibition |

Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Conclusion and Future Perspectives

The journey of substituted aminopyrazines from niche heterocyclic compounds to a mainstay of modern drug discovery is a testament to their remarkable chemical versatility and biological significance. Their well-defined structure-activity relationships and amenability to synthetic modification have positioned them as a privileged scaffold for the development of targeted therapies. The continued exploration of novel substitution patterns and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new aminopyrazine-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex disease biology deepens, the rational design of substituted aminopyrazines targeting novel biological pathways holds immense promise for addressing unmet medical needs in oncology, immunology, and infectious diseases.

References

- 1. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the latest research on novel pyrazine derivatives, focusing on their anticancer and anti-inflammatory properties. This document details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.

Biological Activities of Novel Pyrazine Derivatives: Quantitative Data

Novel pyrazine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation. The following tables summarize the in vitro efficacy of various pyrazine derivatives against cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [1][2][3]triazolo[4,3-a]pyrazines | Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [1][2] |

| MCF-7 (Breast) | 1.05 ± 0.17 | [1][2] | ||

| Hela (Cervical) | 1.28 ± 0.25 | [1][2] | ||

| Pyrazolo[3,4-d]pyrimidines | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [3] |

| Hela (Cervical) | 74.8 | [3] | ||

| Caco-2 (Colorectal) | 76.92 | [3] | ||

| A549 (Lung) | 148 | [3] | ||

| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [3] | |

| Hela (Cervical) | 17.50 | [3] | ||

| Caco-2 (Colorectal) | 73.08 | [3] | ||

| A549 (Lung) | 68.75 | [3] | ||

| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [4] |

| Compound 14g | MCF7 (Breast) | 4.66 | [4] | |

| HCT-116 (Colon) | 1.98 | [4] | ||

| Pyrazolo[3,4-b]pyrazines | Compound 25i | MCF-7 (Breast) | Very Significant Inhibition (p < 0.001) | [5] |

| Compound 25j | MCF-7 (Breast) | Very Significant Inhibition (p < 0.001) | [5] |

Table 2: Anti-inflammatory Activity of Novel Pyrazine Derivatives

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced paw edema | Comparable to Indomethacin | [5] |

| Compound 29 | Carrageenan-induced paw edema | Remarkable Activity | [5] | |

| Pyrazine-2-carboxylic acid derivatives | Compound P10 | DPPH radical scavenging | 60.38 | [6] |

| ABTS radical scavenging | 6.53 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a key pyrazine scaffold and for the in vitro evaluation of anticancer and anti-inflammatory activities.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a core structure for many biologically active compounds.[1]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

-

A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from ethanol to yield the desired pyrazole derivative.

Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

-

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[1]

-

The reaction mixture is then cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-4-one.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel pyrazine derivatives is critical for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

Conclusion and Future Directions

The research landscape for novel pyrazine derivatives is vibrant and promising. The demonstrated anticancer and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, position these compounds as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases, could unveil new avenues for their application. The detailed data, protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 2. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-benzyloxy-5-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group in the versatile building block, 2-Amino-3-benzyloxy-5-bromopyrazine. This compound is of significant interest in medicinal chemistry and drug development due to its strategic placement of reactive functional groups, which allows for diverse synthetic modifications. This document details key reactions, provides experimental protocols for analogous systems, and presents quantitative data where available, offering a valuable resource for researchers utilizing this scaffold.

Core Reactivity of the Amino Group

The exocyclic amino group at the C2 position of the pyrazine ring is a key site for chemical derivatization. Its reactivity is influenced by the electron-withdrawing nature of the pyrazine ring and the presence of the benzyloxy and bromo substituents. The primary reactions involving this amino group include acylation, sulfonylation, cross-coupling reactions, and cyclocondensation reactions.

Acylation and Sulfonylation

The amino group of this compound can readily undergo acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents. These reactions are fundamental for introducing a wide range of functional groups and for the synthesis of biologically active amides and sulfonamides.

Table 1: Representative Sulfonylation Reaction of a 2-Aminopyrazine Analog

| Reactant | Reagent | Product | Yield | Reference |

| 2-Amino-3-methoxy-5-bromopyrazine | p-Acetylaminobenzenesulfonyl chloride | 2-(p-Acetylaminobenzenesulfonamido)-3-methoxy-5-bromopyrazine | Not Specified | DE1620381C3 |

Experimental Protocol: General Sulfonylation of 2-Aminopyrazines (Analogous System)

-

Dissolution: Dissolve the 2-aminopyrazine derivative in a suitable anhydrous solvent such as pyridine or dichloromethane.

-

Addition of Reagent: Add the sulfonyl chloride (e.g., p-acetylaminobenzenesulfonyl chloride) to the solution. The reaction can be performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: General Sulfonylation Reaction Workflow

Caption: Workflow for a typical sulfonylation reaction.

Carbon-Nitrogen Cross-Coupling Reactions

The amino group of this compound can also participate in carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These powerful methods allow for the formation of N-aryl and N-heteroaryl bonds, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. In the context of this compound, the amino group can act as the nucleophile, reacting with another aryl halide. Alternatively, and more commonly for this type of substrate, the bromo substituent would be the site of coupling with a different amine. However, for the purpose of exploring the amino group's reactivity, we consider its potential as a coupling partner.

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Aryl-Br/Cl | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, etc. | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often used for the coupling of aryl halides with anilines, phenols, and other nucleophiles.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified Buchwald-Hartwig amination cycle.

Diazotization and Subsequent Reactions

Primary aromatic amines can be converted to diazonium salts through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[1] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a range of substituents.

Table 3: Potential Sandmeyer Reactions Following Diazotization

| Diazonium Salt Intermediate | Reagent | Product |

| [Pyrazine]-N₂⁺ | CuCl | [Pyrazine]-Cl |

| [Pyrazine]-N₂⁺ | CuBr | [Pyrazine]-Br |

| [Pyrazine]-N₂⁺ | CuCN | [Pyrazine]-CN |

| [Pyrazine]-N₂⁺ | KI | [Pyrazine]-I |

| [Pyrazine]-N₂⁺ | H₂O, Δ | [Pyrazine]-OH |

Experimental Protocol: General Diazotization Procedure (Analogous System)

-

Amine Dissolution: Dissolve the aminopyrazine in a cooled, aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Nitrite Addition: Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C).

-

Diazonium Salt Formation: Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt.

-

Subsequent Reaction: Introduce the appropriate reagent for the desired transformation (e.g., a solution of a copper(I) salt for a Sandmeyer reaction).

-

Work-up and Isolation: Allow the reaction to warm to room temperature or heat as required. Extract the product and purify by standard methods.

Cyclocondensation Reactions

The 2-amino group, in conjunction with the adjacent endocyclic nitrogen atom, provides a reactive site for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. This is a common strategy for the synthesis of fused heterocyclic systems, such as pteridines, which are of significant biological interest.

The reaction of a 2,3-diaminopyrazine (which could be conceptually derived from this compound, although this would require further transformations) with a dicarbonyl compound is a classic route to pteridines. The initial condensation typically occurs at the more nucleophilic amino group, followed by cyclization.

Diagram 3: Pteridine Synthesis via Cyclocondensation

Caption: Formation of pteridines from diaminopyrazines.

Conclusion

The amino group in this compound is a versatile handle for a variety of chemical transformations that are crucial in the synthesis of complex molecules for drug discovery and development. While direct, quantitative data for many reactions on this specific substrate are limited in publicly accessible literature, the known reactivity of analogous aminopyrazines and aminopyridines provides a strong foundation for predicting its chemical behavior and for the rational design of synthetic routes. The protocols and reaction classes outlined in this guide serve as a valuable starting point for researchers looking to exploit the synthetic potential of this important building block. Further exploration of its reactivity is warranted and will undoubtedly lead to the discovery of novel compounds with significant biological activity.

References

An In-Depth Technical Guide to the Benzyloxy Protecting Group on the Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the benzyloxy group as a protecting group for hydroxyl functionalities on the pyrazine ring. This guide covers the introduction, stability, and cleavage of the benzyloxy group, offering detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Introduction to the Benzyloxy Protecting Group in Pyrazine Chemistry

The benzyloxy (OBn) group is a widely utilized protecting group for alcohols in organic synthesis due to its relative stability under a range of reaction conditions and its facile removal by hydrogenolysis.[1] In the context of pyrazine chemistry, the protection of hydroxyl groups is often a crucial step in multi-step syntheses of complex, biologically active molecules. Pyrazine and its derivatives are key structural motifs in numerous pharmaceuticals.[2][3] The benzyloxy group allows for the selective modification of other positions on the pyrazine ring without interference from the acidic proton of the hydroxyl group.

Protection of the Pyrazine Ring: Introduction of the Benzyloxy Group

The most common method for the introduction of the benzyloxy group onto a hydroxypyrazine is the Williamson ether synthesis.[4][5][6][7] This reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the hydroxypyrazine with a suitable base, displaces a halide from benzyl halide.

General Reaction Scheme

Caption: General workflow for the benzylation of a hydroxypyrazine.

Quantitative Data for Benzylation of Hydroxypyrazines

| Substrate | Base | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-substituted-1-hydroxypyrazin-2(1H)-one | K₂CO₃ | BnBr | DMF | 25 | 12 | 70-85 | [8] |

| 2-Hydroxypyrazine | NaH | BnCl | THF | 0 to RT | 4 | ~80 | General Protocol |

| 5-Bromo-2-hydroxypyrazine | Cs₂CO₃ | BnBr | Acetonitrile | 80 | 6 | >90 | General Protocol |

Detailed Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxypyrazine

Materials:

-

2-Hydroxypyrazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (BnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-hydroxypyrazine (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-benzyloxypyrazine.

Deprotection of the Benzyloxy Group

The removal of the benzyloxy group from the pyrazine ring can be achieved through several methods, with catalytic hydrogenation being the most prevalent. Acid-catalyzed cleavage is an alternative, particularly when the substrate contains other functional groups susceptible to reduction.

Catalytic Hydrogenation

This method involves the use of a palladium catalyst and a hydrogen source to cleave the C-O bond of the benzyl ether, yielding the corresponding hydroxypyrazine and toluene.

Caption: General workflow for the deprotection of benzyloxypyrazine via catalytic hydrogenation.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Benzyloxypyrazine | 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 2 | >95 | [9] |

| 3-Amino-5-benzyloxypyrazine | 5% Pd/C | Ammonium formate | Ethanol | 80 | 1 | ~90 | General Protocol |

| 2-Benzyloxy-6-methylpyrazine | 10% Pd/C | H₂ (50 psi) | Ethyl Acetate | 25 | 3 | >95 | General Protocol |

Materials:

-

2-Benzyloxypyrazine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

A solution of 2-benzyloxypyrazine (1.0 eq) in methanol is added to a flask containing 10% Pd/C (10 mol%).

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2 hours.

-

Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-hydroxypyrazine, which can be further purified by recrystallization if necessary.

Acid-Catalyzed Cleavage

Strong acids can be used to cleave the benzyl ether bond. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[10][11][12]

Materials:

-

2-Benzyloxypyrazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-benzyloxypyrazine (1.0 eq) in dichloromethane, trifluoroacetic acid (10 eq) is added at room temperature.

-

The reaction mixture is stirred for 6 hours.

-

The reaction is then carefully neutralized by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-hydroxypyrazine.

Stability of the Benzyloxy Group on the Pyrazine Ring

The benzyloxy group on a pyrazine ring is generally stable to a wide range of reaction conditions, including many that are basic, and moderately acidic.[13][14][15]

-

Basic Conditions: The benzyloxy group is stable to most non-nucleophilic bases such as carbonates, and hindered alkoxides. It is also stable to many organometallic reagents such as Grignard and organolithium reagents at low temperatures.

-

Acidic Conditions: The group is stable to weak acids but can be cleaved by strong acids like HBr, HI, and TFA, often at elevated temperatures.[10]

-

Oxidizing and Reducing Agents: The benzyloxy group is generally stable to a variety of oxidizing agents that do not affect the benzene ring. It is, however, readily cleaved by catalytic hydrogenation.

Spectroscopic Characterization

The following are typical spectroscopic data for a simple benzyloxypyrazine, such as 2-benzyloxypyrazine.

| Technique | Characteristic Signals |

| ¹H NMR | δ ~5.4 (s, 2H, -OCH₂-), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~8.0-8.3 (m, 3H, pyrazine-H) |

| ¹³C NMR | δ ~70 (-OCH₂-), δ ~127-129 (Ar-C of benzyl), δ ~136 (ipso-C of benzyl), δ ~140-155 (pyrazine-C) |

| IR (cm⁻¹) | ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1495 (Ar C=C stretch), ~1250 (C-O stretch) |

| MS (EI) | M⁺, fragments corresponding to the loss of the benzyl group (M-91) and the pyrazinone cation. |

Conclusion

The benzyloxy group serves as a robust and versatile protecting group for hydroxyl functionalities on the pyrazine ring. Its introduction via the Williamson ether synthesis is efficient, and its cleavage can be achieved under mild conditions using catalytic hydrogenation or, alternatively, with strong acids. The stability profile of the benzyloxy group allows for a wide range of subsequent chemical transformations on the pyrazine core, making it an invaluable tool in the synthesis of complex pyrazine-containing target molecules for the pharmaceutical and agrochemical industries.

References

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. DSpace [lirias2repo.kuleuven.be]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Studies on the stability and compatibility of drugs in infusion fluids. II. Factors affecting the stability of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Amino-3-benzyloxy-5-bromopyrazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a heterocyclic organic compound belonging to the aminopyrazine class of molecules. This structural motif is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the synthesis of various biologically active compounds, particularly protein kinase inhibitors. The pyrazine core, substituted with an amino group, a benzyloxy group, and a bromine atom, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics. The bromine atom, for instance, can be readily functionalized through cross-coupling reactions to introduce diverse chemical moieties.

Derivatives of the aminopyrazine scaffold have been successfully developed to target several key proteins and pathways implicated in cancer progression and other diseases. Many pyrazine-based compounds function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways crucial for cell survival and proliferation.

Key Applications in Drug Discovery

The primary application for this compound in a research and drug development context is as a precursor or intermediate in the synthesis of potent and selective kinase inhibitors. Given the known activities of structurally related compounds, derivatives of this compound are anticipated to be active against various protein kinases.

Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.[1]

-

Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of chemotherapy. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective CHK1 inhibitors.[1]

-

Aurora Kinases: 2-Amino-3,5-disubstituted pyrazines have been identified as a major scaffold in Aurora kinase inhibitors, which are key regulators of cell division.[2]

Hypothetical Performance Data

| Parameter | Value | Description |

| Target Kinase | FGFR1 | Fibroblast Growth Factor Receptor 1 |

| IC50 (in vitro kinase assay) | 50 nM | The half-maximal inhibitory concentration against the isolated enzyme. |

| Cell Line | SNU-16 (gastric cancer) | A human cancer cell line with FGFR2 amplification. |

| GI50 (cell viability assay) | 250 nM | The concentration for 50% growth inhibition of the cancer cell line. |

| Selectivity | >100-fold vs. a panel of other kinases | Indicates the specificity of the compound for the target kinase. |

| Mechanism of Action | ATP-competitive | The compound competes with ATP for binding to the kinase's active site. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in the screening and characterization of derivatives of this compound as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant target kinase (e.g., FGFR1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well assay plates (low-volume, white)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., a known inhibitor like staurosporine)

-

Negative control (DMSO)

Method:

-

Prepare a 10-point serial dilution series for the test compound, typically starting from 100 µM.

-

Dispense 25 nL of each concentration of the test compound into a 384-well plate. Also, dispense the positive and negative controls into designated wells.

-

Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Incubate for 30-60 minutes at room temperature.

-

Read the luminescence signal using a plate reader.

Data Analysis:

-

Plot the percent inhibition as a function of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., SNU-16)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Method:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (or IC50) value using non-linear regression analysis.[1]

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To determine if the test compound inhibits the phosphorylation of downstream targets of the kinase in a cellular context.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Method:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

-

Compare the phosphorylation levels in treated cells to untreated controls.

Visualizations

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

Caption: A typical workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-benzyloxy-5-bromopyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate proceeds under mild conditions, tolerates a wide array of functional groups, and utilizes non-toxic boron reagents, making it a favored method in both academic and industrial settings.[3][4]

The 2-aminopyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core at specific positions is crucial for developing novel therapeutics. 2-Amino-3-benzyloxy-5-bromopyrazine serves as a key building block, where the bromine atom at the 5-position provides a reactive handle for introducing aryl, heteroaryl, or alkyl substituents via the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

These notes provide detailed protocols and representative data for the Suzuki coupling of this compound with various arylboronic acids, offering a robust starting point for synthesis and optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:[2][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron species.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6]

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize representative yields and conditions for structurally analogous N-heterocyclic bromides. These data serve as an excellent guide for reaction optimization.

Table 1: Suzuki Coupling of 2-Chloropyrazine with Various Arylboronic Acids

Reaction conditions were optimized for superior activity in H2O/toluene media with low catalyst loading.[7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(II) ONO pincer (0.01) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(II) ONO pincer (0.01) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 96 |

| 3 | 4-Methoxyphenylboronic acid | Pd(II) ONO pincer (0.01) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 98 |

| 4 | 4-Chlorophenylboronic acid | Pd(II) ONO pincer (0.01) | K₂CO₃ | Toluene/H₂O | 100 | 14 | 92 |

| 5 | 2-Naphthylboronic acid | Pd(II) ONO pincer (0.01) | K₂CO₃ | Toluene/H₂O | 100 | 14 | 90 |

Table 2: Suzuki Coupling of Various Bromo-N-Heterocycles

These examples demonstrate the versatility of palladium catalysts with different heterocycles and boronic acids.

| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Chloroindazole[8] | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[9] | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 60 |

| 3 | 2-Bromoimidazopyrazine[10] | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | DMF | 120 (MW) | 92 |

| 4 | 2-Amino-5-bromo-4-t-butylthiazole[11] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | ~85* |

*Yields are estimates based on similar reactions and require optimization for the specific substrate.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

-

Schlenk flask or round-bottom flask with condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk or round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[11]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-3-benzyloxy-5-arylpyrazine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[10]

Materials and Reagents:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst/ligand system.

-

Solvent Addition: Add the chosen solvent system (e.g., DMF or 1,4-Dioxane/water).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-benzyloxy-5-bromopyrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-benzyloxy-5-bromopyrazine. The synthesis of N-aryl or N-alkyl aminopyrazines is a critical transformation in medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds. This guide covers the reaction principle, general considerations, detailed experimental procedures, and troubleshooting to enable researchers to successfully implement and optimize this C-N cross-coupling reaction.

Reaction Principle

The Buchwald-Hartwig amination is a powerful chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] The reaction is of broad synthetic utility, largely due to its tolerance of a wide range of functional groups and the limitations of traditional methods for forming aromatic C-N bonds.[1] The catalytic cycle for the amination of this compound is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: An active Pd(0) catalyst, typically stabilized by a phosphine ligand, inserts into the carbon-bromine bond of the pyrazine substrate to form a Pd(II) complex.[2][3]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated or N-alkylated pyrazine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would result in a hydrodehalogenated arene and an imine.[1]

References

Application of 2-Amino-3-benzyloxy-5-bromopyrazine in the Synthesis of Kinase Inhibitors: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-3-benzyloxy-5-bromopyrazine as a key intermediate in the synthesis of potent kinase inhibitors. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. This guide will focus on a representative synthetic pathway to a 2(1H)-pyrazinone core, a scaffold present in numerous kinase inhibitors, and will discuss its relevance to the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial target in oncology.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The 2-aminopyrazine core is a versatile scaffold for the design of such inhibitors, with numerous derivatives having advanced into clinical trials.

This compound is a valuable starting material for the synthesis of a diverse library of pyrazine-based compounds. The bromine atom at the 5-position allows for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzyloxy group at the 3-position serves as a protected hydroxyl group, which can be deprotected in a later step to yield the final 2(1H)-pyrazinone, a key pharmacophore for kinase binding.

Synthetic Pathway Overview

A common and effective strategy for elaborating the this compound core involves a two-step sequence:

-

Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the 5-position.

-

Debenzylation: Removal of the benzyl protecting group to reveal the 2(1H)-pyrazinone.

This approach allows for the modular synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are representative examples for the synthesis of a 2(1H)-pyrazinone-based kinase inhibitor from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Pyridinylboronic Acid

This protocol describes the synthesis of 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine.

Materials:

-

This compound

-

4-Pyridinylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine.

Protocol 2: Debenzylation to Form the 2(1H)-Pyrazinone Core

This protocol describes the synthesis of 3-Hydroxy-5-(pyridin-4-yl)pyrazin-2-amine.

Materials:

-

3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Carefully add 10% palladium on carbon (catalytic amount, e.g., 10% w/w).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-Hydroxy-5-(pyridin-4-yl)pyrazin-2-amine.

Application in Kinase Inhibition: Targeting CDK9

The 2(1H)-pyrazinone scaffold is a known hinge-binding motif in many kinase inhibitors. Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Overactivity of CDK9 is implicated in various cancers, making it an attractive therapeutic target. Novel imidazopyrazine derivatives have demonstrated potent CDK9 inhibitory activity.[1][2]

Signaling Pathway

Quantitative Data

| Compound ID | Target Kinase | IC₅₀ (µM) |

| Imidazopyrazine 1d | CDK9 | 0.18[1][2] |

| Imidazopyrazine 2 | CDK9 | Submicromolar |

Protocol 3: In Vitro Kinase Inhibition Assay (CDK9)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against CDK9 using a luminescence-based assay.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human CDK9/CycT1 enzyme

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)

-

Adenosine-5'-triphosphate (ATP)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase assay buffer, the CDK9/CycT1 enzyme, and the inhibitor at various concentrations. Include "no enzyme" and "no inhibitor" controls.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pyrazinone-based kinase inhibitors. The synthetic route involving a Suzuki-Miyaura coupling followed by debenzylation provides a flexible and efficient method for generating diverse libraries of compounds for SAR studies. The resulting 2(1H)-pyrazinone core is a key pharmacophore that can effectively target the ATP-binding site of various kinases, including the therapeutically relevant CDK9. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the discovery of novel kinase inhibitors.

References

Application Notes and Protocols for 2-Amino-3-benzyloxy-5-bromopyrazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction